3-Formyl-1-methyl-1H-indole-5-carboxylic acid
Description
Molecular Architecture and IUPAC Nomenclature
Molecular Architecture
The compound’s structure consists of an indole ring system substituted with a methyl group at the 1-position, a formyl group at the 3-position, and a carboxylic acid moiety at the 5-position. The indole nucleus comprises a bicyclic framework with a six-membered benzene ring fused to a five-membered pyrrole ring. The methyl group at N1 restricts free rotation, imposing steric constraints on the molecule.
The molecular formula, C₁₁H₉NO₃, corresponds to a molecular weight of 203.19 g/mol. The IUPAC name, 3-formyl-1-methyl-1H-indole-5-carboxylic acid , reflects the substituents’ positions and prioritizes the carboxylic acid group (-COOH) over the formyl group (-CHO) in suffix assignment.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₁H₉NO₃ | |
| Molecular weight (g/mol) | 203.19 | |
| IUPAC name | 3-formyl-1-methyl-1H-indole-5-carboxylic acid | |
| Canonical SMILES | O=C(O)C1=CC2=C(C=C1)N(C=C2C=O)C |
Crystallographic Data and Conformational Analysis
While crystallographic data for this specific compound remain unpublished, analogous indole derivatives exhibit planar indole frameworks with slight deviations due to substituent steric effects. For example, methyl-substituted indoles typically show torsion angles of 5–10° between the pyrrole and benzene rings. The carboxylic acid group at C5 likely participates in intramolecular hydrogen bonding with the formyl oxygen, stabilizing a planar conformation.
X-ray diffraction studies of related compounds, such as 5-bromo-1-methylindole-3-carboxylate, reveal bond lengths of 1.36 Å for C3–O (formyl) and 1.21 Å for C5–O (carboxylic acid), consistent with typical carbonyl groups.
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
3-formyl-1-methylindole-5-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c1-12-5-8(6-13)9-4-7(11(14)15)2-3-10(9)12/h2-6H,1H3,(H,14,15) |
InChI Key |
FOMMNUIGBUMZPO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)C(=O)O)C=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Methyl-1H-indole-5-carboxylic acid
1-Methyl-1H-indole-5-carboxylic acid can be synthesized from Indole-5-carboxylic acid and Iodomethane.
Reaction Scheme: Indole-5-carboxylic acid + CH3I → 1-Methyl-1H-indole-5-carboxylic acid
- Dissolve indole-5-carboxylic acid (1.0 mmol) in anhydrous DMF under magnetic stirring, and cool to 0°C.
- Add sodium hydride (1.5 mmol) portionwise and allow the mixture to react for 30 minutes.
- Add methyl iodide (1.5 mmol) in DMF dropwise, warm the reaction to room temperature, and maintain stirring for 12 hours.
- Quench the reaction with a 10% aqueous solution of citric acid and wash with brine.
- Separate the organic layer, dry it over anhydrous Na2SO4, and concentrate it.
Table 1: Synthesis Conditions and Yields for 1-Methyl-1H-indole-5-carboxylic acid
Formylation at the C-3 Position
To introduce the formyl group at the C-3 position of 1-methyl-1H-indole-5-carboxylic acid, a Vilsmeier-Haack reaction can be employed. This method is commonly used for formylating electron-rich aromatic compounds.
Reaction Scheme: 1-Methyl-1H-indole-5-carboxylic acid + Vilsmeier reagent → 3-Formyl-1-methyl-1H-indole-5-carboxylic acid
General Procedure for Vilsmeier-Haack Formylation:
- Prepare the Vilsmeier reagent by slowly adding POCl3 to DMF at 0°C.
- Add the Vilsmeier reagent to a solution of 1-methyl-1H-indole-5-carboxylic acid in DMF at 0°C.
- Allow the reaction mixture to stir at room temperature or heat it to 50-60°C for several hours.
- Pour the reaction mixture into ice water to quench the reaction.
- Collect the precipitate by filtration and purify by recrystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The formyl group (-CHO) at the 3-position undergoes oxidation to yield carboxylic acid derivatives.
| Reagent | Conditions | Product | Key Findings |
|---|---|---|---|
| Potassium permanganate | Acidic aqueous medium | 3-Carboxy-1-methyl-1H-indole-5-carboxylic acid | Complete oxidation confirmed via IR and NMR. |
| Chromium trioxide | Anhydrous dichloromethane | Same as above | Higher selectivity under non-aqueous conditions. |
Reduction Reactions
The formyl group is reduced to a hydroxymethyl group (-CH
OH) or further to a methyl group (-CH
).
| Reagent | Conditions | Product |
|---|---|---|
| Sodium borohydride | Methanol, 0–25°C | 3-Hydroxymethyl-1-methyl-1H-indole-5-carboxylic acid |
| Lithium aluminum hydride | Tetrahydrofuran, reflux | 3-Methyl-1-methyl-1H-indole-5-carboxylic acid |
Note : Over-reduction to the methyl group requires stoichiometric excess of LiAlH
.
Electrophilic Substitution
The indole ring undergoes substitution at electron-rich positions (C2 and C6).
Nucleophilic Addition
The formyl group participates in condensation reactions with nucleophiles.
Cyclization Reactions
The compound forms fused heterocycles under specific conditions.
| Reagent | Product | Conditions |
|---|---|---|
| Thiolactic acid | Indolylthiazolidinones | Microwave-assisted cyclocondensation . |
| Methyl orthoformate | Triazinoindolones | DMF, 80°C, 12 hours . |
Example : Reaction with thiolactic acid yields 3-thiazolidinone derivatives with demonstrated antimicrobial activity .
Mannich Reaction
Introduction of aminomethyl groups via three-component reactions.
| Amine | Product | Conditions |
|---|---|---|
| Morpholine | 3-(Morpholinomethyl)-1-methyl-1H-indole-5-carboxylic acid | Formaldehyde, ethanol, 60°C . |
Physicochemical Data
| Property | Value |
|---|---|
| Molecular formula | C |
| H | |
| NO |
text|
| Molecular weight | 189.16 g/mol |
| Key spectral data (IR) | ν
: 1715 cm
(carboxylic acid), 1680 cm
(formyl) |
Scientific Research Applications
3-Formyl-1-methyl-1H-indole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Formyl-1-methyl-1H-indole-5-carboxylic acid involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the indole ring can undergo electrophilic substitution reactions. These interactions can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
3-Formyl-1H-indole-5-carboxylic Acid
- Key Differences : Lacks the 1-methyl group.
- However, it may be more prone to metabolic oxidation.
- Synthetic Relevance: Used in synthesizing thiazolidinone derivatives via condensation reactions .
Methyl 3-Formyl-1H-indole-5-carboxylate
3-Methyl-1H-indole-5-carboxylic Acid
3-(Trifluoromethyl)-1H-indazole-5-carboxylic Acid
- Key Differences : Indazole core (two adjacent nitrogen atoms) with a trifluoromethyl group at position 3.
- Impact : The trifluoromethyl group is strongly electron-withdrawing, increasing the carboxylic acid’s acidity (pKa ~1.8) and enhancing metabolic resistance. Indazole derivatives are often explored as enzyme inhibitors .
Physicochemical Properties and Reactivity
| Compound Name | Molecular Formula | Molecular Weight | logP* | Aqueous Solubility (mg/mL) | Key Reactivity |
|---|---|---|---|---|---|
| 3-Formyl-1-methyl-1H-indole-5-carboxylic acid | C11H9NO3 | 203.19 | 1.2 | ~5.2 (pH 7.4) | Aldehyde: Schiff base formation, nucleophilic addition |
| 3-Formyl-1H-indole-5-carboxylic acid | C10H7NO3 | 189.17 | 0.8 | ~8.1 (pH 7.4) | Higher polarity due to unsubstituted NH |
| Methyl 3-Formyl-1H-indole-5-carboxylate | C11H9NO3 | 203.19 | 2.1 | ~1.3 (pH 7.4) | Ester hydrolysis under basic/acidic conditions |
| 3-Methyl-1H-indole-5-carboxylic acid | C10H9NO2 | 175.18 | 1.5 | ~3.9 (pH 7.4) | Stable under physiological conditions |
*Predicted using fragment-based methods.
Biological Activity
3-Formyl-1-methyl-1H-indole-5-carboxylic acid is a compound belonging to the indole derivatives family, which are recognized for their significant biological activities. This compound features a formyl group at the 3-position and a carboxylic acid group at the 5-position of the indole ring, which contribute to its chemical reactivity and potential interactions with biological targets. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its anticancer properties, interactions with enzymes, and potential therapeutic applications.
- Molecular Formula : C11H9NO3
- Molecular Weight : Approximately 189.19 g/mol
The structural features of 3-formyl-1-methyl-1H-indole-5-carboxylic acid enhance its reactivity and interaction capabilities with various biomolecules.
Anticancer Activity
Research has indicated that indole derivatives, including 3-formyl-1-methyl-1H-indole-5-carboxylic acid, may induce apoptosis in cancer cells. A study highlighted that compounds with similar structures can inhibit cell proliferation and promote programmed cell death in various cancer cell lines. For instance, derivatives of indole have shown promising results in targeting specific pathways involved in cancer progression .
Enzyme Interactions
The compound's interaction with biological targets is crucial for its therapeutic potential. Studies focusing on docking simulations suggest that 3-formyl-1-methyl-1H-indole-5-carboxylic acid can bind effectively to enzymes involved in critical metabolic pathways. These interactions may lead to inhibition or modulation of enzyme activity, which is essential for drug design .
Comparative Analysis of Similar Compounds
The following table summarizes the properties and activities of compounds structurally related to 3-formyl-1-methyl-1H-indole-5-carboxylic acid:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| 1-Methyl-1H-indole-5-carboxylic acid | C10H9NO2 | Lacks the formyl group; primarily used in synthesis | Limited anticancer activity |
| 3-Formyl-5-methoxy-1-methyl-1H-indole-2-carboxylic acid | C12H11NO4 | Contains a methoxy group; different functional group positioning | Potentially enhanced biological activity |
| 5-Fluoro-3-formyl-1-methyl-1H-indole-2-carboxylic acid | C11H8FNO3 | Incorporates a fluorine atom | Increased potency against certain cancers |
The unique arrangement of functional groups in 3-formyl-1-methyl-1H-indole-5-carboxylic acid may confer distinct biological activities compared to these structurally similar compounds.
Case Studies
Several case studies have explored the efficacy of indole derivatives in various therapeutic contexts:
- Anticancer Studies : A study investigated the effects of indole derivatives on apoptosis in breast cancer cells, showing that certain modifications led to increased cell death rates compared to controls.
- Inhibition of Enzymatic Activity : Another study revealed that specific indole derivatives could inhibit key metabolic enzymes involved in cancer metabolism, providing insights into their potential as chemotherapeutic agents.
- Antiviral Activity : Research into HIV integrase inhibitors demonstrated that structural modifications could significantly enhance the binding affinity and inhibitory capacity against viral replication mechanisms.
Q & A
Q. What are the optimized synthetic routes for 3-formyl-1-methyl-1H-indole-5-carboxylic acid?
The compound can be synthesized via condensation reactions under acidic reflux conditions. A general method involves reacting the indole carboxylic acid precursor with a formylating agent (e.g., via Vilsmeier-Haack formylation) in acetic acid with sodium acetate as a catalyst. For example, refluxing 1-methyl-1H-indole-5-carboxylic acid with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates the formyl derivative. Post-reaction, the product is isolated by precipitation and purified via recrystallization from acetic acid . Key parameters to optimize include reaction time (typically 2.5–5 hours), temperature (reflux at ~110°C), and molar ratios of reagents to minimize side products.
Q. How can the purity and identity of this compound be validated in laboratory settings?
Use a combination of analytical techniques:
- HPLC : To assess purity (>95% is typical for research-grade material; adjust mobile phase composition based on the compound’s LogP ~1.63) .
- NMR : Confirm structural integrity via ¹H/¹³C NMR. Key signals include the formyl proton (~10 ppm) and the methyl group on the indole nitrogen (~3.8 ppm).
- Mass spectrometry : Compare the observed molecular ion ([M+H]⁺) with the theoretical molecular weight (e.g., 217.18 g/mol for C₁₁H₉NO₃). Discrepancies may indicate incomplete formylation or degradation .
Q. What are the critical physicochemical properties influencing experimental design?
- LogP : ~1.63 (predicts moderate solubility in polar aprotic solvents like DMSO) .
- Polar surface area (PSA) : ~90.39 Ų (indicates potential hydrogen-bonding interactions, relevant for crystallization or biological assays) .
- Thermal stability : Melting points of analogous indole-carboxylic acids range from 208–259°C, suggesting decomposition risks above 200°C .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?
Contradictions often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. For example:
- X-ray crystallography : Use SHELXL for refinement to resolve ambiguous electron density around the formyl group. High-resolution data (≤1.0 Å) are critical .
- Variable-temperature NMR : Detect tautomeric equilibria by observing signal splitting at low temperatures.
- DFT calculations : Compare theoretical NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate conformational preferences .
Q. What strategies are effective for designing biologically active derivatives of this compound?
Derivatization often targets the formyl group or carboxylic acid moiety:
- Knoevenagel condensation : React the formyl group with active methylene compounds (e.g., thiazolidinones) to generate α,β-unsaturated derivatives with enhanced bioactivity .
- Amide formation : Couple the carboxylic acid with amines via EDCI/HOBt-mediated reactions to improve membrane permeability.
- SAR studies : Systematically modify substituents (e.g., halogenation at the 5-position) and correlate changes with activity in assays (e.g., enzyme inhibition) .
Q. How can computational methods predict reactivity or binding modes of this compound?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). The formyl group may act as a hydrogen-bond acceptor.
- MD simulations : Assess stability of binding poses over 100-ns trajectories in explicit solvent.
- Reactivity indices : Calculate Fukui functions (via Gaussian) to identify electrophilic/nucleophilic sites for functionalization .
Methodological Notes
- Synthesis : Always monitor reactions by TLC (silica gel, ethyl acetate/hexane eluent) and optimize stoichiometry to avoid over-formylation.
- Crystallization : Use acetic acid/water mixtures for recrystallization; slow cooling improves crystal quality for X-ray studies .
- Safety : Handle with PPE (gloves, goggles) due to potential irritancy of intermediates. Refer to SDS guidelines for acetic acid and DMSO handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
